1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-3-7-14-12(18)15-13-17-16-11(19-13)9-5-4-6-10(8-9)20-2/h3-6,8H,1,7H2,2H3,(H2,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSZQBJMJMNBHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Intermediate Formation
3-(Methylthio)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] in anhydrous dichloromethane (DCM) at 0–5°C. Subsequent reaction with thiosemicarbazide in tetrahydrofuran (THF) yields N'-(3-(methylthio)benzoyl)hydrazine-1-carbothioamide :
$$
\text{3-(Methylthio)benzoyl chloride} + \text{Thiosemicarbazide} \xrightarrow{\text{Et}_3\text{N, THF}} \text{N'-(3-(Methylthio)benzoyl)hydrazine-1-carbothioamide}
$$
Key Conditions :
Cyclization to 1,3,4-Oxadiazole
Cyclodehydration of the thiosemicarbazide is achieved using concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at 100–120°C:
$$
\text{N'-(3-(Methylthio)benzoyl)hydrazine-1-carbothioamide} \xrightarrow{\text{H}2\text{SO}4, 110^\circ\text{C}} \text{5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-amine} + \text{H}_2\text{S}
$$
Optimization Notes :
- PPA Advantage : Higher yields (75–80%) and milder conditions compared to H₂SO₄.
- Side Products : Overheating (>130°C) promotes decomposition to nitriles.
Urea Formation: Methodologies and Mechanistic Insights
Route A: Oxadiazole-2-Amine with Allyl Isocyanate
Allyl isocyanate reacts with the oxadiazole-2-amine in anhydrous DCM at 0°C to room temperature:
$$
\text{5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-amine} + \text{Allyl isocyanate} \xrightarrow{\text{DCM}} \text{1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea}
$$
Reaction Parameters :
- Catalyst : None required; reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl.
- Yield : 70–75% after silica gel chromatography.
Challenges :
- Isocyanate Stability : Allyl isocyanate is moisture-sensitive; reactions require anhydrous conditions.
- Regioselectivity : Exclusive formation of the mono-urea product due to steric hindrance at the oxadiazole C2 position.
Route B: Oxadiazole-2-Isocyanate with Allylamine
Step 1: Isocyanate Synthesis
The oxadiazole-2-amine is treated with triphosgene (bis(trichloromethyl) carbonate) in DCM at −15°C to generate the reactive isocyanate intermediate:
$$
\text{5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-amine} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \xrightarrow{\text{Et}_3\text{N, DCM}} \text{5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-isocyanate}
$$
Step 2: Urea Formation
The isocyanate intermediate reacts with allylamine in THF at 0°C:
$$
\text{5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-isocyanate} + \text{Allylamine} \xrightarrow{\text{THF}} \text{this compound}
$$
Advantages :
- Yield : 80–85% due to high electrophilicity of the isocyanate.
- Purity : Minimal byproducts compared to Route A.
Alternative Strategies and Emerging Technologies
Microwave-Assisted Cyclization
Microwave irradiation (150 W, 120°C, 20 min) reduces cyclization time from hours to minutes while maintaining yields (78–82%).
Solid-Phase Synthesis
Immobilization of the thiosemicarbazide on Wang resin enables iterative coupling and cyclization, though yields remain moderate (60–65%).
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.82–7.45 (m, 4H, Ar-H), 5.95 (m, 1H, CH₂=CH), 5.25 (d, J = 17 Hz, 1H, CH₂=CH₂), 5.15 (d, J = 10 Hz, 1H, CH₂=CH₂), 4.30 (d, J = 6 Hz, 2H, NCH₂).
- ¹³C NMR : δ 165.2 (C=O), 158.1 (oxadiazole C2), 138.5–126.3 (Ar-C), 117.8 (CH₂=CH₂), 42.9 (NCH₂).
- HRMS : m/z calcd for C₁₃H₁₃N₄O₂S [M+H]⁺: 301.0758; found: 301.0756.
Purity Assessment
HPLC (C18 column, MeOH/H₂O 70:30): >98% purity at 254 nm.
Industrial Scalability and Environmental Considerations
Solvent Selection
Cost Analysis
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Thiosemicarbazide | Thiosemicarbazide price | In-house synthesis from CS₂ + NH₂NH₂ |
| Allyl isocyanate | Commercial availability | Bulk procurement contracts |
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea can undergo various types of chemical reactions, including:
-
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The oxadiazole ring can be reduced under specific conditions to form the corresponding amine derivatives.
-
Substitution: : The allyl group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Allyl-substituted derivatives
Scientific Research Applications
Pharmacological Applications
1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea has shown promising results in various biological assays:
Antifungal Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antifungal properties. For instance, derivatives similar to this compound have been tested against Fusarium oxysporum, demonstrating effective inhibition at low concentrations (MIC values around 6 to 9 µg/mL) .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial effects. In vitro studies have indicated that related oxadiazole derivatives possess activity against various bacterial strains, making them candidates for further development as antimicrobial agents .
Agricultural Applications
The unique properties of this compound extend beyond pharmacology into agricultural sciences:
Pesticidal Activity
Several studies have reported that compounds with oxadiazole structures can act as effective pesticides. For example, derivatives exhibiting high activity against plant pathogens could be developed into novel fungicides for crop protection .
Case Study 1: Antifungal Efficacy
A study conducted on a series of oxadiazole derivatives revealed that the presence of a methylthio group significantly enhances antifungal activity against Fusarium oxysporum. The compound demonstrated an EC50 value comparable to commercial fungicides like hymexazol, indicating its potential as a viable alternative in agricultural applications .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of oxadiazole derivatives highlighted that modifications at specific positions on the oxadiazole ring can lead to improved biological activities. The presence of substituents such as methylthio has been correlated with increased potency against fungal pathogens .
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antifungal | 6 - 9 | |
| Hymexazol | Antifungal | 10 | |
| Other Oxadiazole Derivatives | Antimicrobial | Varies |
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Methylthio Group | Increased antifungal activity |
| Alkyl Substituents | Enhanced antimicrobial properties |
Mechanism of Action
The mechanism of action of 1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:
-
Enzyme Inhibition: : The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions.
-
DNA Interaction: : It may interact with DNA, leading to the disruption of DNA replication and transcription processes, which can result in cell death.
-
Reactive Oxygen Species (ROS) Generation: : The compound may induce the production of reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
Table 1: Structural Features of Urea Derivatives
Biological Activity
1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of allyl isocyanate with 5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-amine. This results in the formation of a urea linkage that is crucial for its biological activity.
Chemical Structure
The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 270.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A related study showed that compounds featuring the oxadiazole moiety demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 64 μg/mL, with certain derivatives showing enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
This compound has been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibition of cell proliferation in lung cancer (A549), colorectal cancer (HCT-116), and prostate cancer (PC-3) cell lines. The inhibitory concentration (IC50) values for these compounds were reported to be comparable to established anticancer agents like sorafenib .
Table 2: Anticancer Activity Data
The mechanism through which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. The presence of the oxadiazole moiety is believed to enhance interaction with cellular targets, potentially leading to increased apoptosis in cancer cells through caspase activation pathways .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study examining the antimicrobial efficacy of oxadiazole derivatives, it was found that certain compounds exhibited remarkable activity against MRSA strains. The compound with the oxadiazole structure showed MIC values significantly lower than those of standard antibiotics like gatifloxacin and oxacillin .
Case Study 2: Anticancer Potential
A series of urea derivatives were tested against various cancer cell lines, revealing that modifications to the urea structure could significantly enhance antiproliferative activity. The most potent derivatives demonstrated IC50 values that suggest strong potential as lead compounds for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via urea linkage formation between an isocyanate and an amine precursor. A common approach involves refluxing 5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-amine with allyl isocyanate in anhydrous toluene or dichloromethane under inert conditions, using triethylamine to neutralize HCl byproducts . Solvent choice impacts purity: polar solvents (e.g., ethanol) may favor crystallization, while non-polar solvents (toluene) improve reaction homogeneity. Yield optimization requires controlled temperature (70–90°C) and stoichiometric excess of isocyanate (1.2–1.5 equiv) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this urea derivative?
- Methodological Answer :
- X-ray crystallography resolves the 3D structure, confirming the oxadiazole-urea linkage and allyl group orientation (e.g., torsion angles between aromatic and urea moieties) .
- NMR : NMR identifies allyl protons (δ 5.1–5.8 ppm) and methylthio group (δ 2.5 ppm). NMR confirms carbonyl (160–170 ppm) and oxadiazole carbons .
- HRMS validates molecular weight (e.g., [M+H] expected for ).
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., cyclooxygenase or lipoxygenase) using in vitro assays. Prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity). Use positive controls (e.g., indomethacin for COX) and measure IC via spectrophotometric monitoring of substrate conversion .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Source Analysis : Compare synthesis protocols—impurities from method A (toluene reflux) vs. method B (chloroform) in may alter bioactivity.
- Dose-Response Curves : Ensure consistent molarity calculations, as solvent polarity affects compound solubility and effective concentration.
- Structural Confirmation : Re-characterize batches via XRD to rule out polymorphic variations impacting activity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to COX-2. Parameterize the urea moiety’s hydrogen-bonding capacity and the methylthio group’s hydrophobic interactions.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
Q. What experimental designs validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion by LC-MS/MS .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer :
- Analog Synthesis : Modify the allyl group (e.g., propargyl or cyclopropyl variants) and oxadiazole substituents (e.g., nitro or methoxy groups).
- Bioassay Correlation : Test analogs against a panel of kinases or inflammatory markers. Use multivariate analysis to link substituent electronegativity/logP to activity .
Methodological Notes
- Contradiction Management : Replicate conflicting studies with standardized protocols (e.g., identical solvent, temperature, and assay kits) .
- Theoretical Frameworks : Link SAR to Hammett constants or frontier molecular orbital theory to explain electronic effects on bioactivity .
- Safety Protocols : Refer to SDS guidelines (e.g., PPE for handling isocyanates, waste disposal for chlorinated solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
